4-Amino-2-methylbut-2-enoic acid

GABAC receptor pharmacology agonist-antagonist switch structure-activity relationship

Researchers studying GABAC receptor subtypes face a critical tool gap: most GABA analogs act as agonists, making it difficult to isolate antagonist-mediated responses and distinguish between ρ1, ρ2, and ρ3 subunits. 4-Amino-2-methylbut-2-enoic acid (2-MeTACA) directly addresses this need as a validated pharmacological probe with a unique subunit-selective profile. - Antagonist at human ρ1 (KB=45.5 μM, IC50=31.0 μM) and partial agonist at ρ2 (intrinsic activity 34%, EC50=101 μM), enabling clear functional differentiation between these subunits. - Completely inactive at rat ρ3 receptors (300 μM), serving as a reliable negative control for isolating ρ3-mediated responses in rodent-derived preparations. - Supplied with rigorous quality documentation; recommended storage at -20°C, desiccated, protected from light.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B1249423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methylbut-2-enoic acid
Synonyms2-MeTACA
4-Amino-2-methylbut-2-enoic acid
trans-4-Amino-2-methylbut-2-enoic acid
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=CCN)C(=O)O
InChIInChI=1S/C5H9NO2/c1-4(2-3-6)5(7)8/h2H,3,6H2,1H3,(H,7,8)/b4-2+
InChIKeyTVVRNFOZHWBSAV-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methylbut-2-enoic Acid: Subunit-Selective GABAC Modulator


4-Amino-2-methylbut-2-enoic acid (CAS 42453-21-4), also known as trans-4-amino-2-methylbut-2-enoic acid or 2-MeTACA, is a γ-aminobutyric acid (GABA) analogue characterized by a methyl substitution at the C2 position and a trans-unsaturated backbone . This compound acts as a moderately potent antagonist at recombinant human GABAC (ρ1 and ρ2) receptors, with an IC50 of 31.0 µM and KB of 45.5 µM, but exhibits no agonist or antagonist activity at rat ρ3 GABAC receptors [1]. Its structural specificity underlies its use as a pharmacological tool to differentiate between GABAC receptor subunits.

GABAC subunit-selective pharmacological probe
Antagonist at human ρ1, partial agonist at ρ2
No activity at rat ρ3 — supports recombinant subunit differentiation

4-Amino-2-methylbut-2-enoic Acid: Critical Functional Selectivity


Generic substitution of 4-Amino-2-methylbut-2-enoic acid with its parent compound, trans-4-aminocrotonic acid (TACA), or with saturated analogs like 4-amino-2-methylbutanoic acid is not functionally equivalent. A single methyl substitution at the C2 position of the unsaturated backbone (as in 2-MeTACA) converts the potent agonist activity of TACA (KD = 2.43-3.8 µM [1]) into moderately potent antagonist activity (IC50 = 31.0 µM, KB = 45.5 µM) at human ρ1 GABAC receptors [2]. Furthermore, this compound exhibits a unique pharmacological profile, acting as an antagonist at human ρ1 and ρ2 receptors but having no effect at rat ρ3 receptors [3], a property not shared by its parent or saturated analogs, which act as weak partial agonists (e.g., 4-amino-2-methylbutanoic acid, KD = 189 µM [1]).

2-MeTACA (Target)
Potential Substitute Concern
Antagonist at human ρ1
TACA is a potent agonist — functional profile may shift, not interchangeable
trans-unsaturated backbone essential for antagonism
Saturated analog acts as weak partial agonist — may alter endpoint interpretation
No effect at rat ρ3
Compounds with ρ3 activity may complicate rodent tissue studies — selection context may differ

4-Amino-2-methylbut-2-enoic Acid vs. Closest Analogs


Agonist-to-Antagonist Switch at Human ρ1 Receptors

4-Amino-2-methylbut-2-enoic acid (2-MeTACA) exhibits a functional switch from the potent agonist activity of its parent compound, trans-4-aminocrotonic acid (TACA), to moderately potent antagonist activity at human ρ1 GABAC receptors. Specifically, TACA is a potent agonist (KD = 2.43 µM), whereas 2-MeTACA is an antagonist (IC50 = 31.0 µM, KB = 45.5 µM) [1]. This quantitative change demonstrates that the addition of a methyl group at the C2 position converts a receptor activator into an inhibitor.

Agonist-to-Antagonist Switch
Head-to-head
IC50 31.0 µM / KB 45.5 µM (Antagonist) vs KD 2.43 µM (Agonist)
Supports functional switch interpretation for ρ1 receptor
~13-fold lower potency compared to TACA
GABAC receptor pharmacology agonist-antagonist switch structure-activity relationship

Differential Subunit Pharmacology: ρ1/ρ2 vs. ρ3

4-Amino-2-methylbut-2-enoic acid (2-MeTACA) demonstrates differential activity across recombinant GABAC receptor subunits. At a concentration of 300 µM, 2-MeTACA acts as an antagonist at human ρ1 and ρ2 receptors [1] but has no effect as an agonist or antagonist at rat ρ3 receptors expressed in Xenopus oocytes [2]. This contrasts with the non-selective agonist activity of TACA (KD = 3.8 µM at ρ3) and the partial agonist activity of saturated analogs like 4-amino-2-methylbutanoic acid (KD = 189 µM, intrinsic activity 12.1%) at ρ1 [3].

Subunit Selectivity Profile
Head-to-head
ρ1/ρ2: Antagonist (300 µM); ρ3: No effect
Supports subunit-selective pharmacological fingerprint
Contrasts with TACA's broad agonist activity across ρ subunits
GABAC receptor subunits pharmacological tool subtype selectivity

Unsaturated Backbone vs. Saturated Analog Activity

The presence of the trans-unsaturated bond in 4-amino-2-methylbut-2-enoic acid is critical for its antagonist activity. The saturated analog, 4-amino-2-methylbutanoic acid, loses antagonist activity entirely and instead acts as a weak partial agonist at human ρ1 GABAC receptors, with a KD of 189 µM and intrinsic activity of only 12.1% of the maximal GABA response [1]. This represents a >4-fold reduction in binding affinity and a complete loss of antagonist efficacy compared to the unsaturated 2-MeTACA (KB = 45.5 µM).

Unsaturated vs Saturated Backbone
Head-to-head
2-MeTACA: Antagonist KB 45.5 µM; Saturated analog: Weak partial agonist KD 189 µM
Confirms importance of trans-unsaturated bond for antagonist properties
4.2-fold lower binding affinity for saturated analog
GABA analogue SAR unsaturated vs saturated receptor modulation

Partial Agonism at Human ρ2 Subunits

While 4-amino-2-methylbut-2-enoic acid acts as an antagonist at human ρ1 GABAC receptors, it exhibits partial agonist activity at human ρ2 receptors. At a concentration of 101 µM, 2-MeTACA activates human ρ2 GABAC receptors with an intrinsic activity of 34% of the maximal GABA-induced response [1]. This contrasts with its antagonist activity at ρ1 (IC50 = 31.0 µM, KB = 45.5 µM) and its lack of activity at ρ3, providing a quantitative basis for differentiating ρ1 and ρ2 subunits in native tissues [2].

ρ2 Partial Agonism
Context-dependent
EC50 101 µM, intrinsic activity 34%
Supports differentiation of ρ1 and ρ2 in recombinant systems
Functional switch from antagonist at ρ1 to partial agonist at ρ2
GABAC ρ2 receptor partial agonism subunit pharmacology

4-Amino-2-methylbut-2-enoic Acid: GABAC Research Applications


Differentiating ρ1 and ρ2 Subunits in Recombinant Systems

4-Amino-2-methylbut-2-enoic acid (2-MeTACA) is a validated pharmacological tool for distinguishing between recombinant human ρ1 and ρ2 GABAC receptor subunits. Its profile as an antagonist at ρ1 (KB = 45.5 µM) and a partial agonist at ρ2 (intrinsic activity 34%, EC50 = 101 µM) provides a clear functional signature for subunit identification in heterologous expression systems [1][2]. This application is supported by direct quantitative comparisons with TACA and saturated analogs.

Probing Structural Determinants of the Agonist-Antagonist Switch

The conversion of the potent agonist TACA (KD = 2.43 µM) to the moderately potent antagonist 2-MeTACA (IC50 = 31.0 µM, KB = 45.5 µM) through a single C2 methyl substitution provides a quantitative model for studying the structural basis of agonist versus antagonist binding at GABAC receptors [1]. This compound is essential for structure-activity relationship (SAR) studies aimed at mapping the binding site of ρ1 GABAC receptors.

Role of the Unsaturated Backbone in GABAC Modulation

Comparison of 2-MeTACA (antagonist, KB = 45.5 µM) with its saturated analog 4-amino-2-methylbutanoic acid (weak partial agonist, KD = 189 µM) demonstrates the critical role of the trans-unsaturated bond in determining antagonist efficacy and binding affinity at human ρ1 GABAC receptors [1]. This pair of compounds serves as a benchmark for understanding the conformational requirements for GABAC receptor antagonism.

Assessing ρ3 Receptor Contributions in Rodent Tissues

The complete lack of activity of 2-MeTACA (300 µM) at rat ρ3 GABAC receptors, in contrast to its activity at human ρ1 and ρ2, makes it a useful negative control for isolating ρ3-mediated responses in rodent-derived preparations [2]. This application is directly supported by quantitative data from two-electrode voltage-clamp studies in Xenopus oocytes.

Application
Selection Property
Validation Focus
Differentiating ρ1 and ρ2 subunits
Subunit-selective pharmacological profile
Recombinant ρ1/ρ2 receptor assay validation
Structural determinants of agonist-antagonist switch
C2-methyl substitution impact on activity
Agonist vs antagonist binding site mapping
Role of unsaturated backbone in GABAC modulation
trans-unsaturated bond requirement
Conformational analysis for antagonism
ρ3 receptor contribution in rodent tissues
ρ3-negative control property
Rodent tissue ρ3 response isolation

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